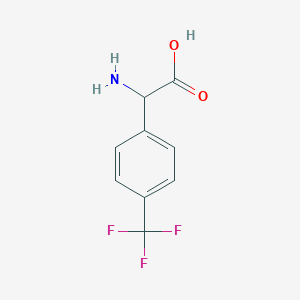

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANMQHUKZBBELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380600 | |

| Record name | Amino[4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142012-65-5 | |

| Record name | Amino[4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142012-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The document details classical methods such as the Strecker synthesis and the Bucherer-Bergs reaction, as well as modern asymmetric approaches aimed at producing enantiomerically pure forms of the target molecule. For each method, detailed experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Introduction

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, also known as 4-(trifluoromethyl)phenylglycine, is a non-proteinogenic α-amino acid. The presence of the trifluoromethyl group at the para-position of the phenyl ring imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents and agrochemicals. This guide explores the key synthetic methodologies for its preparation, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.

Racemic Synthesis Routes

Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are widely employed for the racemic synthesis of α-amino acids, including 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. Both methods are initiated from the readily available 4-(trifluoromethyl)benzaldehyde.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared. A separate aqueous solution of sodium cyanide is also prepared.

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 4-(trifluoromethyl)benzaldehyde is added, dissolved in methanol or ethanol.

-

The flask is cooled in an ice bath to 0-5 °C.

-

The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.

-

Following this, the sodium cyanide solution is added dropwise via the dropping funnel while maintaining the low temperature.

-

The reaction mixture is stirred at 0-5 °C for several hours and monitored for completion.

-

Upon completion, the product, 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile, is isolated.

Step 2: Hydrolysis to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

-

The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the precipitated 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride is collected by filtration.

-

To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia or sodium hydroxide.

-

The resulting precipitate of racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is filtered, washed with cold water and ethanol, and then dried.

Quantitative Data:

While specific yields for the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid via the Strecker method are not extensively reported in readily available literature, typical yields for Strecker syntheses of related aryl glycines are in the range of 70-90% for the α-aminonitrile formation and 80-95% for the hydrolysis step.

Logical Relationship Diagram:

Strecker Synthesis Workflow

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Experimental Protocol:

Step 1: Synthesis of 5-(4-(Trifluoromethyl)phenyl)hydantoin

-

In a suitable reaction vessel, 4-(trifluoromethyl)benzaldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate are combined in a molar ratio of approximately 1:2:2.[1]

-

The reaction is typically carried out in a solvent such as water or ethanol.[1]

-

The mixture is heated to reflux (around 80-100 °C) for several hours.[1]

-

The reaction progress is monitored by appropriate analytical techniques.

-

After completion, the reaction mixture is cooled, and the pH is adjusted to ~8-9.[1]

-

The product, 5-(4-(trifluoromethyl)phenyl)hydantoin, is then isolated, often by precipitation upon acidification with an acid like HCl, followed by filtration and purification by recrystallization.[1]

Step 2: Hydrolysis to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

-

The synthesized 5-(4-(trifluoromethyl)phenyl)hydantoin is subjected to hydrolysis, which can be achieved under either acidic or basic conditions.

-

Alkaline Hydrolysis: The hydantoin is heated with an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

-

Acid Hydrolysis: Alternatively, the hydantoin can be hydrolyzed by heating with a strong acid, such as hydrochloric acid.

-

The hydrolysis reaction cleaves the hydantoin ring to yield the desired amino acid.

-

The product, 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, is then isolated and purified.

Quantitative Data:

The Bucherer-Bergs reaction generally provides good yields of hydantoins, often exceeding 80%. The subsequent hydrolysis step also proceeds with high efficiency.

| Step | Product | Typical Yield |

| Bucherer-Bergs Reaction | 5-(4-(Trifluoromethyl)phenyl)hydantoin | 80-95% |

| Hydrolysis | 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid | >90% |

Logical Relationship Diagram:

Bucherer-Bergs Reaction Workflow

Asymmetric Synthesis Routes

For applications in the pharmaceutical industry, obtaining enantiomerically pure 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is often crucial. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

This method introduces a chiral auxiliary to the Strecker reaction, leading to the diastereoselective formation of an α-aminonitrile. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol:

-

A chiral amine, such as (R)-phenylglycine amide, is used as the chiral auxiliary.

-

The chiral amine, 4-(trifluoromethyl)benzaldehyde, and a cyanide source (e.g., NaCN) are reacted in a suitable solvent system (e.g., water or a mixture of water and methanol).

-

The reaction is stirred at room temperature for an extended period (e.g., 96 hours), during which one diastereomer of the α-aminonitrile selectively precipitates. This process is known as a crystallization-induced asymmetric transformation.

-

The diastereomerically pure α-aminonitrile is isolated by filtration.

-

The chiral auxiliary is then cleaved, and the nitrile group is hydrolyzed, typically in a single step by heating with a strong acid (e.g., 6 M HCl) at reflux.

-

This process yields the enantiomerically enriched 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

Quantitative Data:

This method can provide high diastereomeric ratios and excellent enantiomeric excess.

| Step | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Asymmetric Strecker | Chiral α-aminonitrile | >99:1 | - |

| Hydrolysis & Cleavage | (S)- or (R)-Amino Acid | - | >98% |

Signaling Pathway Diagram:

Asymmetric Strecker Synthesis Pathway

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to act on only one enantiomer.

Experimental Protocol:

-

A racemic mixture of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid or a suitable derivative (e.g., an amide or ester) is prepared using one of the racemic synthesis methods described above.

-

The racemic mixture is dissolved in an appropriate buffer solution.

-

A specific enzyme, such as a lipase or an amidase, is added to the solution. For example, an amidase from Mycobacterium neoaurum or Ochrobactrum anthropi could be employed for the resolution of Cα-fluoroalkyl substituted amino acid amides.

-

The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-enantiomer ester or amide) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer ester or amide) unreacted.

-

The reaction is monitored until approximately 50% conversion is reached.

-

The mixture is then separated into the hydrolyzed amino acid and the unreacted derivative using standard techniques such as extraction or chromatography.

-

The unreacted derivative can then be hydrolyzed under non-enzymatic conditions to obtain the other enantiopure amino acid.

Quantitative Data:

Enzymatic resolutions can achieve very high enantioselectivity.

| Method | Enzyme | Substrate | Enantiomeric Excess (ee) |

| Enzymatic Resolution | Amidase | Racemic Amide | >99% |

| Enzymatic Resolution | Lipase | Racemic Ester | >99% |

Experimental Workflow Diagram:

Enzymatic Resolution Workflow

Summary and Comparison of Synthetic Routes

The choice of synthetic route for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid depends on the specific requirements of the research, particularly the need for enantiopure material and the scale of the synthesis.

| Synthesis Method | Starting Material | Key Intermediates | Product Form | Key Advantages | Key Disadvantages |

| Strecker Synthesis | 4-(Trifluoromethyl)benzaldehyde | α-aminonitrile | Racemic | High yields, readily available starting materials. | Use of toxic cyanide, produces a racemic mixture. |

| Bucherer-Bergs Reaction | 4-(Trifluoromethyl)benzaldehyde | Hydantoin | Racemic | Good yields, avoids direct handling of ammonia gas. | Multi-step process, produces a racemic mixture. |

| Asymmetric Strecker | 4-(Trifluoromethyl)benzaldehyde | Diastereomeric α-aminonitriles | Enantiopure | High enantioselectivity, one-pot potential. | Requires a chiral auxiliary, may require optimization. |

| Enzymatic Resolution | Racemic Amino Acid Derivative | N/A | Enantiopure | Very high enantioselectivity, mild reaction conditions. | Requires a racemic starting material, separation of products. |

Conclusion

This technical guide has detailed several robust methods for the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. For the production of racemic material, both the Strecker synthesis and the Bucherer-Bergs reaction offer efficient and high-yielding pathways. For applications requiring enantiomerically pure compounds, asymmetric synthesis using a chiral auxiliary or the enzymatic resolution of a racemic mixture are powerful strategies that can provide the desired stereoisomer with high purity. The choice of method will ultimately be guided by the specific needs of the researcher, considering factors such as required stereochemical purity, scale, and available resources.

References

Strecker Synthesis for Trifluoromethyl-Substituted Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into amino acids offers a powerful strategy for modulating the biological activity and physicochemical properties of peptides and therapeutic agents. The Strecker synthesis, a classic and versatile method for amino acid preparation, has been successfully adapted for the synthesis of these valuable fluorinated building blocks. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the Strecker synthesis of trifluoromethyl-substituted amino acids, with a particular focus on modern asymmetric methodologies.

Core Principles of the Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile functionality yields the desired α-amino acid.[1] For the synthesis of trifluoromethyl-substituted amino acids, a trifluoromethyl ketone is typically employed as the starting material.

The classical Strecker synthesis produces a racemic mixture of amino acids.[2] However, significant advancements have been made in the development of asymmetric Strecker reactions to afford enantioenriched trifluoromethyl-substituted amino acids. These asymmetric approaches often utilize chiral auxiliaries or, more commonly, chiral organocatalysts to control the stereochemical outcome of the cyanide addition to the ketimine intermediate.

General Reaction Pathway

The overall transformation can be visualized as a two-step process: the formation of the α-aminonitrile followed by its hydrolysis.

Caption: General pathway of the Strecker synthesis for trifluoromethyl-substituted amino acids.

Asymmetric Strecker Synthesis: Organocatalytic Approach

Chiral thiourea derivatives have emerged as powerful organocatalysts for the enantioselective Strecker reaction of trifluoromethyl ketimines. These catalysts activate the ketimine through hydrogen bonding, facilitating the stereoselective addition of the cyanide nucleophile.

Experimental Workflow for Organocatalytic Asymmetric Strecker Reaction

The following diagram illustrates a typical experimental workflow for the synthesis of an enantioenriched trifluoromethyl-substituted α-aminonitrile using a chiral thiourea catalyst.

Caption: A representative experimental workflow for an organocatalytic asymmetric Strecker reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifluoromethyl-substituted amino acids via the Strecker reaction.

General Procedure for the Organocatalytic Asymmetric Strecker Reaction of Trifluoromethyl Ketimines

This protocol is adapted from the work of Enders et al. on the enantioselective synthesis of α-quaternary α-trifluoromethyl amino acids.

Materials:

-

N-aryl trifluoromethyl ketimine (1.0 equiv)

-

Chiral thiourea catalyst (e.g., (S,S)-N-[3,5-bis(trifluoromethyl)phenyl]-N'-[2-(dimethylamino)cyclohexyl]thiourea) (0.1 equiv)

-

Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

-

Toluene (solvent)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the N-aryl trifluoromethyl ketimine and the chiral thiourea catalyst.

-

Add dry toluene via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Add trimethylsilyl cyanide (TMSCN) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired enantioenriched α-trifluoromethyl-α-aminonitrile.

Hydrolysis of α-Trifluoromethyl-α-aminonitriles to α-Amino Acids

The final step in the Strecker synthesis is the hydrolysis of the nitrile group. This can be achieved under acidic or basic conditions.[2]

Acidic Hydrolysis Protocol:

-

Dissolve the α-trifluoromethyl-α-aminonitrile in a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).

-

Heat the mixture at reflux (typically 100-110 °C) for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

-

The resulting crude amino acid hydrochloride can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the organocatalytic asymmetric Strecker synthesis of α-trifluoromethyl-α-aminonitriles and their subsequent hydrolysis.

Table 1: Organocatalytic Asymmetric Strecker Reaction of N-Aryl Trifluoromethyl Ketimines

| Entry | Ketimine Aryl Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 10 | 48 | 95 | 92 |

| 2 | 4-Methoxyphenyl | 10 | 48 | 93 | 95 |

| 3 | 4-Chlorophenyl | 10 | 72 | 90 | 91 |

| 4 | 2-Naphthyl | 10 | 72 | 88 | 96 |

Data is representative and compiled from typical results reported in the literature for thiourea-catalyzed reactions.

Table 2: Hydrolysis of Enantioenriched α-Trifluoromethyl-α-aminonitriles

| Entry | Starting Aminonitrile | Hydrolysis Conditions | Yield (%) |

| 1 | (R)-N-(Phenyl)-2-amino-2-trifluoromethyl-propanenitrile | 6 M HCl, reflux, 12 h | 85 |

| 2 | (R)-N-(4-Methoxyphenyl)-2-amino-2-trifluoromethyl-propanenitrile | 6 M HCl, reflux, 16 h | 82 |

Yields are for the isolated amino acid hydrochloride salt after purification.

Purification and Characterization

Purification

-

Flash Column Chromatography: The primary method for purifying the intermediate α-aminonitriles. A silica gel stationary phase with a mobile phase gradient of n-hexane and ethyl acetate is commonly used.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of the α-aminonitriles and the final amino acids.[3][4] Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) are frequently employed with mobile phases consisting of hexane/isopropanol or other solvent mixtures.[4]

-

Recrystallization: Can be used to purify the final amino acid products, often as their hydrochloride or other salt forms.

-

Ion-Exchange Chromatography: A useful technique for the purification of the final amino acids, taking advantage of their amphoteric nature.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation.[5][6] The trifluoromethyl group provides a distinct singlet in the ¹⁹F NMR spectrum, which is a powerful diagnostic tool.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their identity. High-resolution mass spectrometry (HRMS) provides accurate mass data.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N) stretch in the aminonitrile intermediate (around 2230 cm⁻¹) and the carbonyl (C=O) stretch of the carboxylic acid in the final product (around 1710 cm⁻¹).

Conclusion

The Strecker synthesis, particularly its modern asymmetric variants utilizing organocatalysis, provides a robust and efficient platform for the preparation of valuable trifluoromethyl-substituted amino acids. This guide has outlined the core principles, detailed experimental protocols, and key quantitative data to aid researchers in the successful application of this methodology. The continued development of novel catalysts and reaction conditions promises to further expand the scope and utility of the Strecker synthesis in the field of drug discovery and chemical biology.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Gabriel Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of the target amino acid can be envisioned in three primary stages:

-

α-Bromination of a Phenylacetic Ester: Introduction of a bromine atom at the alpha position to the ester carbonyl group, creating a suitable electrophile for the subsequent step.

-

Phthalimide Alkylation: The core Gabriel reaction, where the α-bromo ester is treated with potassium phthalimide to form a protected amino acid derivative via an SN2 mechanism.[2]

-

Hydrolysis: Deprotection of both the phthalimide and ester groups, typically under acidic conditions, to yield the final α-amino acid product.[1][4]

// Node styles start_material [label="Ethyl 2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; intermediate1 [label="Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; intermediate2 [label="Ethyl 2-(1,3-dioxoisoindolin-2-yl)-2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; product [label="2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Reaction condition nodes cond1 [label="NBS, AIBN\nCCl4, Reflux", shape=plaintext, fontcolor="#202124"]; cond2 [label="Potassium Phthalimide\nDMF", shape=plaintext, fontcolor="#202124"]; cond3 [label="H3O+, Heat", shape=plaintext, fontcolor="#202124"];

// Edges start_material -> cond1 [arrowhead=none, color="#4285F4"]; cond1 -> intermediate1 [color="#4285F4"];

intermediate1 -> cond2 [arrowhead=none, color="#EA4335"]; cond2 -> intermediate2 [color="#EA4335"];

intermediate2 -> cond3 [arrowhead=none, color="#FBBC05"]; cond3 -> product [color="#FBBC05"]; }

Caption: Proposed reaction scheme for the synthesis of the target amino acid.

Reagent and Intermediate Data

The following table summarizes key quantitative data for the proposed reactants and intermediates in this synthesis.

| Compound Name | Role | Formula | Molar Mass ( g/mol ) |

| 4-(Trifluoromethyl)phenylacetic acid | Precursor | C₉H₇F₃O₂ | 204.15 |

| Ethanol | Reagent/Solvent | C₂H₆O | 46.07 |

| N-Bromosuccinimide (NBS) | Brominating Agent | C₄H₄BrNO₂ | 177.98 |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | C₈H₁₂N₄ | 164.21 |

| Potassium Phthalimide | Nitrogen Nucleophile | C₈H₄KNO₂ | 185.22 |

| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 |

| Hydrochloric Acid (concentrated) | Acid Catalyst | HCl | 36.46 |

Detailed Experimental Protocols

The following protocols are representative procedures based on standard organic synthesis techniques. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate

This procedure is based on a standard radical bromination of an activated C-H bond adjacent to an aromatic ring and an ester.

-

Esterification (Pre-step): Convert 4-(Trifluoromethyl)phenylacetic acid to its ethyl ester via Fischer esterification. Reflux the acid (1.0 eq) in excess absolute ethanol with a catalytic amount of sulfuric acid for 4-6 hours. Monitor by TLC. After completion, neutralize the acid, extract the ester with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Bromination: To a solution of ethyl 2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar) and irradiate with a UV lamp to facilitate radical initiation.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-2-(4-(trifluoromethyl)phenyl)acetate

This is the key SN2 reaction of the Gabriel synthesis. The use of a polar aprotic solvent like DMF is known to accelerate the reaction rate.[3][6]

-

Reaction Setup: Dissolve the ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: Add potassium phthalimide (1.1 eq) to the solution in one portion.[7][8]

-

Reaction: Heat the mixture to 80-100°C and stir vigorously under an inert atmosphere for 6-12 hours.

-

Monitoring: Follow the disappearance of the starting bromo-ester by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated phthalimide intermediate.

Step 3: Hydrolysis to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Acid-catalyzed hydrolysis is an effective method for cleaving both the phthalimide and the ester protecting groups in a single pot.[4]

-

Reaction Setup: Suspend the N-alkylated phthalimide intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

-

Reaction: Heat the suspension to reflux (approx. 100-110°C) for 12-24 hours. The solid should gradually dissolve as the hydrolysis proceeds.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation of Phthalic Acid: Upon cooling the reaction mixture to room temperature, the phthalic acid byproduct will precipitate. Remove it by filtration.

-

Isolation of Amino Acid: Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Purification: Dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with a base like ammonium hydroxide or pyridine. The zwitterionic amino acid will precipitate out of the solution.

-

Final Steps: Collect the purified amino acid by filtration, wash with cold water and then acetone, and dry under vacuum.

General Experimental Workflow

The logical flow of a typical synthesis campaign involves several distinct stages from preparation to final analysis.

// Node styles prep [label="Reagent Preparation\n& Stoichiometry Calculation", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; setup [label="Reaction Setup\n(Glassware, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; reaction [label="Reaction Execution\n(Heating, Stirring, Monitoring)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; workup [label="Work-up & Isolation\n(Quenching, Extraction, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; purify [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; analyze [label="Analysis & Characterization\n(NMR, MS, m.p.)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Edges prep -> setup [color="#4285F4"]; setup -> reaction [color="#4285F4"]; reaction -> workup [color="#EA4335"]; workup -> purify [color="#FBBC05"]; purify -> analyze [color="#34A853"]; }

Caption: A generalized workflow for a multi-step organic synthesis experiment.

References

- 1. medschoolcoach.com [medschoolcoach.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel synthesis [quimicaorganica.org]

- 6. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

A Comprehensive Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a key building block in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, synthesis methodologies, biological activities, and analytical characterization techniques to support its application in advanced research and development.

Physicochemical Properties

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a derivative of phenylglycine, possesses a trifluoromethyl group that significantly influences its chemical and biological properties. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive moiety in drug design.

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the presented data are predicted values or are based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₈F₃NO₂ | [Calculated] |

| Molecular Weight | 219.16 g/mol | [Calculated] |

| CAS Number | 144789-75-3 | N/A |

| Melting Point | Not available | Experimental data for the target compound is not readily available. For the related compound 2-(Trifluoromethyl)phenylacetic acid, the melting point is 100-102 °C. For 2,4,5-Trifluorophenylacetic acid, the melting point is 121-125 °C. |

| Boiling Point | ~364.8 °C (Predicted) | Predicted for a structurally similar compound, (2R)-2-amino-2-[2-hydroxy-4-(trifluoromethyl)phenyl]acetic acid. |

| pKa (Carboxylic Acid) | ~2.0-3.0 (Estimated) | The strong electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to unsubstituted phenylglycine. |

| Solubility | Not available | Specific quantitative solubility data in common organic solvents is not readily available. Generally, amino acids exhibit solubility in polar solvents. |

Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid

The synthesis of α-amino acids like 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be achieved through well-established methods such as the Strecker synthesis and the Gabriel synthesis.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (4-(trifluoromethyl)benzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

General Experimental Protocol:

-

Iminonitrile Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with ammonium chloride and potassium cyanide in a suitable solvent system (e.g., aqueous methanol). The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and favor the formation of the aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid (e.g., concentrated hydrochloric acid).

-

Isolation: The final amino acid product is isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate out of the solution. The precipitate is then collected by filtration, washed, and dried.

Strecker Synthesis Workflow

Gabriel Synthesis

The Gabriel synthesis provides an alternative route to primary amines and can be adapted for the synthesis of α-amino acids. This method involves the N-alkylation of potassium phthalimide with an α-haloester, followed by hydrolysis to release the amino acid.

General Experimental Protocol:

-

α-Bromination: 4-(Trifluoromethyl)phenylacetic acid is first converted to its corresponding α-bromo derivative, for example, using N-bromosuccinimide (NBS) and a radical initiator.

-

N-Alkylation: The resulting α-bromo acid or its ester is then used to alkylate potassium phthalimide in a polar aprotic solvent like DMF.

-

Hydrolysis: The phthalimide protecting group is removed by acidic or basic hydrolysis, or more commonly, by hydrazinolysis (the Ing-Manske procedure) to liberate the free amino acid.

Gabriel Synthesis Workflow

Biological Activity and Signaling Pathways

While specific biological activity data for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is limited in publicly available literature, the trifluoromethylphenyl motif is a well-known pharmacophore associated with a range of biological activities.

Potential Therapeutic Areas

-

Anticancer Activity: Many compounds containing the trifluoromethylphenyl group exhibit potent anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and metastasis.

-

Neuropharmacological Effects: The trifluoromethyl group can enhance the ability of molecules to cross the blood-brain barrier, making this class of compounds interesting for the development of drugs targeting the central nervous system. Potential applications include the development of neuroprotective agents.

-

Anti-inflammatory and Antimicrobial Activity: Derivatives of trifluoromethylphenyl have also been investigated for their potential as anti-inflammatory and antimicrobial agents.

Potential Signaling Pathway Involvement

Based on studies of structurally related compounds, 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid may potentially modulate various signaling pathways, including:

-

p38 MAP Kinase Pathway: This pathway is involved in cellular responses to stress and inflammation. Some trifluoromethylphenyl derivatives have been shown to inhibit p38 MAP kinase.

-

Wnt/β-catenin, PI3K/Akt, and NF-κB Pathways: These are critical pathways in cell growth, proliferation, and survival, and are often dysregulated in cancer.

-

PDGF-Mediated Signaling: The platelet-derived growth factor (PDGF) pathway plays a role in cell growth and division, and its inhibition is a target for cancer therapy.

Potential Inhibition of the p38 MAPK Pathway

Experimental Protocols for Biological Activity Screening

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

This protocol provides a general framework for assessing the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

General Workflow for an In Vitro Cytotoxicity Assay

Analytical Characterization

The purity and structural confirmation of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid are crucial for its use in research and development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of amino acids and their derivatives. For chiral compounds like this, chiral HPLC is necessary to separate and quantify the enantiomers.

General Protocol for Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) column is required. The choice of the specific chiral selector will depend on the compound's properties and may require screening of different columns.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters for achieving good separation and are optimized during method development.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the compound (typically around 220-280 nm for aromatic compounds).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

-

Quantification: The purity and enantiomeric excess are determined by comparing the peak areas of the analyte and any impurities or the other enantiomer.

General Workflow for HPLC Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the compound.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the α-proton, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the trifluoromethyl group, the aromatic ring, the α-carbon, and the carbonyl carbon.

Specific, experimentally obtained NMR data for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is not widely published.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation. The fragmentation of phenylglycine derivatives typically involves cleavage of the bonds adjacent to the amino and carboxylic acid groups. The presence of the trifluoromethyl group will also influence the fragmentation pattern.

Conclusion

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a valuable building block for the development of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, this guide provides a solid foundation based on the known properties of structurally related molecules. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological potential. This document serves as a critical resource for researchers embarking on studies involving this promising chemical entity.

An In-depth Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological significance of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS Number: 144789-75-3). This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and biological activity of parent molecules. This document details the physicochemical properties of the compound, provides a representative experimental protocol for its synthesis via the Strecker reaction, and explores its potential role as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.

Introduction

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, also known as 4-(Trifluoromethyl)-L-phenylglycine, is a synthetic amino acid derivative. Its structure, featuring a chiral center and a trifluoromethyl-substituted phenyl ring, makes it an attractive component in the design of novel therapeutic agents. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a technical resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 144789-75-3 | N/A |

| Molecular Formula | C₉H₈F₃NO₂ | N/A |

| Molecular Weight | 219.16 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents. | N/A |

| pKa | Not available | N/A |

Synthesis

The most common method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. This two-step process involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.

Representative Experimental Protocol: Strecker Synthesis

This protocol is a representative method for the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, adapted from the known procedures for similar compounds.

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 4-(trifluoromethyl)benzaldehyde (1 equivalent).

-

Solvent Addition: Methanol is added to dissolve the aldehyde.

-

Reagent Addition: An aqueous solution of ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) is added dropwise to the stirred solution at 0-5 °C (ice bath).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

-

Reaction Setup: The crude 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is placed in a round-bottom flask equipped with a reflux condenser.

-

Acid Hydrolysis: A 6 M solution of hydrochloric acid (HCl) is added to the flask.

-

Reaction: The mixture is heated to reflux and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation. The solid product is collected by filtration, washed with cold water, and then with a small amount of ethanol. The final product is dried under vacuum.

Synthesis Workflow

Caption: Workflow for the Strecker synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ) for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid:

-

Aromatic protons: ~7.5-7.8 ppm (multiplet)

-

Methine proton (α-carbon): ~4.5-5.0 ppm (singlet or doublet)

-

Amine and Carboxylic acid protons: Broad signals, variable chemical shifts depending on solvent and concentration.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Peaks for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid:

-

~3400-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid and N-H stretch of amine.

-

~1700 cm⁻¹: C=O stretch of carboxylic acid.

-

~1600 cm⁻¹: N-H bend of amine.

-

~1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry

-

Expected Molecular Ion Peak (M+) for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid:

-

m/z = 219.05 (for C₉H₈F₃NO₂)

-

Potential Biological Activity and Signaling Pathway

While direct biological activity data for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is limited, its structural similarity to known bioactive molecules suggests potential pharmacological relevance. A closely related compound, known as "Activator-3," which shares the trifluoromethylphenyl moiety, has been identified as a potent activator of AMP-activated protein kinase (AMPK).

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This makes AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Caption: Simplified diagram of the AMPK signaling pathway and the potential role of an activator.

Experimental Protocol: In Vitro AMPK Activity Assay

To assess the potential of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid or its derivatives to activate AMPK, an in vitro kinase assay can be performed.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant AMPK enzyme, a substrate peptide (e.g., SAMS peptide), and ATP.

-

Compound Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

-

Kinase Reaction Initiation: Initiate the reaction by adding radiolabeled [γ-³²P]ATP or by using a non-radioactive detection method (e.g., fluorescence-based assay).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the mixture onto phosphocellulose paper and measuring radioactivity. For non-radioactive assays, follow the specific kit instructions for detection.

-

Data Analysis: Calculate the percentage of AMPK activation at each compound concentration relative to the control and determine the EC₅₀ (half-maximal effective concentration).

Caption: Experimental workflow for an in vitro AMPK activity assay.

Conclusion

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a valuable synthetic building block with significant potential in drug discovery. Its synthesis can be achieved through established methods like the Strecker synthesis. The presence of the trifluoromethyl group suggests that derivatives of this compound may exhibit favorable biological properties, potentially through the modulation of key signaling pathways such as the AMPK pathway. This guide provides a foundational resource for researchers to further explore the synthesis, characterization, and therapeutic applications of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential as a lead structure for the development of novel therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Amino Acid Properties for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into amino acid scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small appendage imparts profound alterations to the physicochemical and biological properties of amino acids, offering a route to overcoming common challenges in drug development such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating amino acid properties, with a focus on its impact on acidity (pKa), lipophilicity (logP), conformational preferences, and metabolic stability. Detailed experimental protocols for the characterization of these properties are provided, alongside illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a trifluoromethyl group fundamentally alters the electronic and steric landscape of an amino acid. These changes manifest in several key physicochemical properties that are critical for drug design and efficacy.

Impact on Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly influences the acidity of nearby ionizable groups, namely the α-carboxylic acid and α-amino groups of the amino acid.

-

α-Carboxylic Acid Group (pKa₁): The electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa value.

-

α-Amino Group (pKa₂): Similarly, the CF₃ group decreases the basicity of the α-amino group by withdrawing electron density, which results in a lower pKa for its conjugate acid. This deactivation of the amino group can be so significant that it may require special synthetic strategies for peptide incorporation.[1]

Table 1: Comparative pKa Values of Amino Acids and their Trifluoromethylated Analogs

| Amino Acid Derivative | pKa (α-COOH) | pKa (α-NH₃⁺) | Reference |

| Proline | 1.99 | 10.60 | Standard Literature |

| (4S)-4-Trifluoromethylproline | 1.7 | 8.8 | (Kubyshkin et al., 2018) |

| Tetrahydrothiophene-3-amino acid | 2.02 | 9.06 | (Grygorenko et al., 2024)[2] |

| 5-Trifluoromethyl-tetrahydrothiophene-3-amino acid | 1.70 | 8.01 | (Grygorenko et al., 2024)[2] |

Note: The data presented is a selection from available literature and serves to illustrate the general trend.

Modulation of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic and its incorporation generally increases the overall lipophilicity of an amino acid.[3] This enhanced lipophilicity can improve membrane permeability, a key factor in drug absorption and bioavailability.[3]

Table 2: Comparative logP Values of Amino Acids and their Trifluoromethylated Analogs

| Amino Acid Derivative | logP (Experimental/Calculated) | Reference |

| Proline | -1.60 (Experimental) | Standard Literature |

| (4S)-4-Trifluoromethylproline | -0.5 (Experimental) | (Kubyshkin et al., 2018) |

| Alanine | -2.85 (Experimental) | PubChem CID: 5950[4] |

| Trifluoromethylalanine | -1.3 (Calculated) | PubChem CID: 54336644[5] |

| Phenylalanine | -1.38 (Experimental) | Standard Literature |

| 4-(Trifluoromethyl)-L-phenylalanine | -0.6 (Calculated) | PubChem CID: 2761501[6] |

| Tetrahydrothiophene-3-amino acid | -1.41 (Experimental) | (Grygorenko et al., 2024)[2] |

| 5-Trifluoromethyl-tetrahydrothiophene-3-amino acid | -0.68 (Experimental) | (Grygorenko et al., 2024)[2] |

Disclaimer: Some logP values presented are computationally predicted and should be considered as estimates. Experimental verification is recommended.

Influence on Conformational Preferences

The steric bulk and stereoelectronic effects of the trifluoromethyl group can impose significant conformational constraints on the amino acid backbone and side chain. This is particularly well-documented for proline analogs, where fluorination can influence the cis-trans isomerization of the peptidyl-prolyl bond and the puckering of the pyrrolidine ring.[2][7]

-

Dihedral Angles (φ, ψ, and χ): The introduction of a bulky CF₃ group can restrict the rotation around single bonds, leading to a preference for specific dihedral angles. This can be utilized to stabilize desired secondary structures, such as β-turns, in peptides.

-

Proline Puckering: In fluorinated prolines, the gauche effect between the fluorine atom and the ring nitrogen can bias the ring pucker towards either a Cγ-endo or Cγ-exo conformation, depending on the position and stereochemistry of the fluorine substituent. This, in turn, can influence the cis/trans ratio of the preceding peptide bond.

Due to the complexity and context-dependent nature of these conformational effects, specific dihedral angle values are highly dependent on the location of the CF₃ group and the surrounding peptide sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these conformational preferences in solution.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When a metabolically labile methyl or methylene group is replaced by a CF₃ group, this metabolic "soft spot" is effectively blocked, leading to a longer biological half-life of the molecule.

Experimental Protocols

Determination of pKa Values by Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of an amino acid.

Materials:

-

Amino acid sample

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

pH meter with a glass electrode, calibrated

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 100 mL

-

Deionized water

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidification: Place the amino acid solution in a beaker with a stir bar. Using a buret, slowly add 0.1 M HCl while monitoring the pH until the pH is lowered to approximately 1.5-2.0. This ensures that both the carboxyl and amino groups are fully protonated.

-

Titration with Base: Record the initial pH. Begin the titration by adding small, precise increments (e.g., 0.2 mL) of the standardized 0.1 M NaOH solution.

-

Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Titration Curve: Continue the titration until the pH reaches approximately 11-12, ensuring that both equivalence points have been passed. Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (α-COOH), and the second midpoint corresponds to pKa₂ (α-NH₃⁺). These points can be determined graphically as the inflection points of the titration curve or by finding the pH at which half an equivalent of NaOH has been added for each ionizable group.

Measurement of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an amino acid.

Materials:

-

Amino acid sample

-

1-Octanol, HPLC grade, pre-saturated with water

-

Water, HPLC grade, pre-saturated with 1-octanol

-

Centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases before use.

-

Sample Preparation: Prepare a stock solution of the amino acid in one of the phases (typically the one in which it is more soluble).

-

Partitioning: In a centrifuge tube, add a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated water (e.g., 5 mL of each). Add a small, known amount of the amino acid stock solution.

-

Equilibration: Cap the tube tightly and vortex vigorously for several minutes to ensure thorough mixing and facilitate the partitioning of the amino acid between the two phases. Then, allow the mixture to equilibrate at a constant temperature, typically by shaking or rotating for a set period (e.g., 1-24 hours) until equilibrium is reached.

-

Phase Separation: Centrifuge the tube at a moderate speed to achieve a clean separation of the octanol and water layers.

-

Quantification: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface. Determine the concentration of the amino acid in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀ ([Amino Acid]octanol / [Amino Acid]water)

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred solution-state conformation of a trifluoromethylated amino acid, often within a peptide context.

General Methodology:

-

Sample Preparation: Dissolve the trifluoromethylated amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the specific NMR experiment and instrument sensitivity.

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments are typically performed.

-

¹H NMR: Provides initial information on the chemical environment of protons.

-

¹⁹F NMR: Directly observes the fluorine nuclei of the CF₃ group, providing a sensitive probe of the local environment. The chemical shift of the ¹⁹F signal can be indicative of conformational changes.[2][7]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances within the amino acid spin system.

-

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å). The presence and intensity of NOE cross-peaks are crucial for determining three-dimensional structure and conformation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often more effective for molecules with intermediate molecular weights.

-

-

Resonance Assignment: The first step in data analysis is to assign all the relevant proton, carbon, nitrogen, and fluorine resonances to specific atoms in the molecule.

-

Structural Restraint Generation:

-

Distance Restraints: NOE/ROE cross-peak intensities are converted into upper-limit distance restraints between pairs of protons.

-

Dihedral Angle Restraints: Scalar coupling constants (e.g., ³J(HN,Hα)) can be related to backbone dihedral angles (φ) through the Karplus equation.

-

-

Structure Calculation and Refinement: The experimental restraints are used as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of structures that are consistent with the NMR data.

-

Validation: The final ensemble of structures is validated to ensure that it is stereochemically sound and accurately reflects the experimental data.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Trifluoromethylated Ligands in GPCR Signaling

Trifluoromethylated molecules are often used as probes or drug candidates that interact with G-protein coupled receptors (GPCRs). The CF₃ group can enhance binding affinity and selectivity. The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a trifluoromethylated ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a non-canonical, chiral amino acid derivative that has emerged as a crucial building block in medicinal chemistry. Its structure, featuring a phenylglycine core substituted with a trifluoromethyl (CF₃) group, imparts unique and desirable properties to parent molecules. The CF₃ group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with detailed experimental protocols and data presented for scientific evaluation.

Physicochemical and Structural Properties

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a white to off-white crystalline solid. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the overall physicochemical characteristics of the molecule.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 144789-75-3 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [3] |

| Molecular Weight | 235.16 g/mol | N/A (Calculated) |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in polar organic solvents |[2] |

Synthesis of the Building Block

The synthesis of α-amino acids like 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be achieved through several established synthetic routes. The Strecker and Gabriel syntheses are the most common and reliable methods employed.[1]

Strecker Synthesis

The Strecker synthesis is a three-component reaction that remains one of the most widely used methods for preparing α-amino acids.[1] It begins with 4-(trifluoromethyl)benzaldehyde, which reacts with an amine source (like ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final amino acid.[1]

Caption: General workflow of the Strecker synthesis for the target amino acid.

Gabriel Synthesis

The Gabriel synthesis offers an alternative route that utilizes phthalimide to protect the amine functionality. The process typically involves the α-bromination of 4-(trifluoromethyl)phenylacetic acid, followed by substitution with potassium phthalimide and subsequent deprotection to reveal the primary amine.[1]

Table 2: Summary of Common Synthesis Methods

| Synthesis Method | Starting Material | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Strecker Synthesis | 4-(Trifluoromethyl)benzaldehyde | 1. Aminonitrile formation2. Hydrolysis | High yield, widely applicable | [1] |

| Gabriel Synthesis | 4-(Trifluoromethyl)phenylacetic acid | 1. α-Bromination2. Phthalimide substitution3. Deprotection | Avoids direct use of KCN |[1] |

Applications in Drug Discovery and Development

This building block is a key synthetic intermediate for developing potential therapeutic agents.[1] Its incorporation into molecular scaffolds is a strategy used to enhance pharmacological properties.

Peptide Synthesis

Non-canonical amino acids are frequently incorporated into peptides to improve their stability, receptor affinity, and pharmacokinetic profiles. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the side chain requires optimized coupling conditions to ensure high yields and prevent racemization.

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Small Molecule Therapeutics

The title compound is structurally related to "Activator-3" (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid), a known pan-activator of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for metabolic disorders like type 2 diabetes.[1] Molecules derived from this building block can be investigated for similar biological activities.

Caption: Simplified AMPK signaling pathway activated by related molecules.

Key Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction

This protocol is based on the general procedure described for α-amino acid synthesis.[1]

-

Aminonitrile Formation:

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in aqueous methanol, add ammonium chloride (NH₄Cl, 1.1 eq) and potassium cyanide (KCN, 1.1 eq).

-

Maintain the reaction temperature between 0–5 °C with constant stirring.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Extract the resulting α-aminonitrile intermediate using an appropriate organic solvent (e.g., ethyl acetate).

-

-

Hydrolysis:

-

Subject the crude aminonitrile to hydrolysis using a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux.

-

Continue heating until the reaction is complete (monitored by LC-MS).

-

Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

-

Protocol 2: Incorporation into a Peptide via SPPS

This protocol is adapted from methodologies for sterically hindered amino acids.[4]

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Coupling:

-

In a separate vial, pre-activate Fmoc-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (3 eq) with a coupling reagent (3 eq) and a base (6 eq) in DMF. (See Table 4 for reagent options).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

-

Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Purification: Once synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O). Precipitate the crude peptide in cold diethyl ether, and purify by preparative RP-HPLC.

Table 4: Coupling Reagent Efficiency for Hindered Amino Acids (Adapted from[4])

| Coupling Reagent | Base | Racemization Level | Relative Efficiency |

|---|---|---|---|

| COMU | 2,6-Dimethylpyridine (DMP) | Very Low | High (>99%) |

| DEPBT | 2,4,6-Trimethylpyridine (TMP) | Very Low | High (>99%) |

| HATU | N,N-Diisopropylethylamine (DIPEA) | Significant | Moderate (~80%) |

| HBTU | N,N-Diisopropylethylamine (DIPEA) | Significant | Moderate (~75%) |

Protocol 3: Chiral Resolution via HPLC

This protocol outlines a starting point for the analytical separation of the (R) and (S) enantiomers.[5][6]

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the racemic amino acid in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC System: Use a standard HPLC system with a UV or PDA detector.

-

Method Parameters: The choice of chiral stationary phase (CSP) is critical. Macrocyclic glycopeptide-based columns are highly recommended for underivatized amino acids.[5][6]

Table 3: Example Starting Conditions for Chiral HPLC

| Parameter | Condition |

|---|---|

| Chiral Column | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Isocratic (e.g., 80:20 A:B). Adjust ratio to optimize. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 5-10 µL |

Conclusion

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid stands out as a high-value building block for the synthesis of complex organic molecules and pharmacologically active compounds.[1] The strategic incorporation of the trifluoromethylphenyl moiety can significantly enhance the drug-like properties of a lead compound. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to utilize this versatile intermediate in advancing their drug discovery programs.

References

- 1. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]

- 2. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 3. 2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid, hydrochl… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, is undergoing a significant transformation. The limited chemical diversity of the 20 proteinogenic amino acids often restricts the development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide delves into the pivotal role of non-proteinogenic amino acids (NPAAs)—also referred to as unnatural or non-canonical amino acids—as a powerful tool to overcome these limitations. By expanding the chemical alphabet available to medicinal chemists, NPAAs enable the fine-tuning of molecular properties to enhance stability, potency, permeability, and target selectivity, thereby unlocking novel therapeutic opportunities.

The Advantage of Designing Beyond Nature's Canon

Non-proteinogenic amino acids are those not naturally encoded in an organism's genetic code. Their incorporation into therapeutic molecules, especially peptides, offers a strategic advantage by fundamentally altering their drug-like properties.[1][2][3] Peptides composed solely of natural L-amino acids are often hampered by rapid proteolytic degradation and poor membrane permeability, limiting their therapeutic utility.[1][2] Introducing NPAAs can directly address these challenges.

Key benefits of NPAA incorporation include:

-